1H-Pyrido[4,3-C][1,2]thiazine
Description
1H-Pyrido[4,3-C][1,2]thiazine is a fused heterocyclic compound featuring a pyridine ring fused with a 1,2-thiazine moiety. This structure integrates nitrogen and sulfur atoms within its bicyclic framework, a hallmark of bioactive heterocycles. The compound’s unique electronic and steric properties, driven by the sulfur atom’s electronegativity and the pyridine ring’s aromaticity, make it a promising candidate for drug discovery and coordination chemistry .
Properties
CAS No. |
464928-82-3 |
|---|---|
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
1H-pyrido[4,3-c]thiazine |
InChI |
InChI=1S/C7H6N2S/c1-3-8-5-6-2-4-10-9-7(1)6/h1-5,9H |
InChI Key |
AXQQVYHZHBOKEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrido[4,3-C][1,2]thiazine can be synthesized through various methods. One common approach involves the annulation of the thiazine ring to a preformed pyridine ring. This can be achieved through cyclization reactions involving appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-haloketones in the presence of a base can lead to the formation of the desired thiazine ring .
Industrial Production Methods: Industrial production of 1H-Pyrido[4,3-C][1,2]thiazine typically involves optimized synthetic routes that ensure high yields and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrido[4,3-C][1,2]thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
1H-Pyrido[4,3-C][1,2]thiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrido[4,3-C][1,2]thiazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune responses, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antitumor Activity
- 1H-Pyrido[4,3-C][1,2]thiazine derivatives with 3-benzoyl or acetyl groups (e.g., compound 5f in ) exhibit sub-µM GI50 values against leukemia and melanoma cell lines .
- Pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide derivatives show reduced cytotoxicity compared to sulfone-free analogues, likely due to altered membrane permeability .
Neuroinflammatory Activity
Antimicrobial Potential
SAR (Structure-Activity Relationship) Insights
- Substituent Position: The antitumor activity of pyrido-thiazines is highly sensitive to substituent placement. For example, 3-arylpiperazinyl groups in pyrazolo[4,3-c]pyrido[3,2-e]-1,2-thiazines enhance binding to kinase targets .
- Sulfur Oxidation State: Sulfone-containing derivatives (e.g., 1,1-dioxides) exhibit reduced reactivity but improved metabolic stability compared to thiol-containing analogues .
Biological Activity
1H-Pyrido[4,3-C][1,2]thiazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its antibacterial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
1H-Pyrido[4,3-C][1,2]thiazine features a fused pyridine and thiazine ring system. The unique structural characteristics of this compound contribute to its varied biological activities. The general formula can be represented as follows:
Antibacterial Activity
Research has demonstrated that derivatives of 1H-Pyrido[4,3-C][1,2]thiazine exhibit significant antibacterial properties. A study evaluated a series of pyrido-1,2-thiazine derivatives against strains of Mycobacterium fortuitum and Staphylococcus aureus. The results indicated that while many compounds did not show effective antibacterial activity, some derivatives promoted bacterial growth under certain conditions. Notably, the non-enamine pyrido-1,2-thiazine was the only compound that did not stimulate the growth of S. aureus .
Table 1: Antibacterial Activity of Pyrido-1,2-thiazines
| Compound Type | Bacterial Strain | Activity Level |
|---|---|---|
| Enamine Derivatives | Mycobacterium fortuitum | Promoted growth (10-50%) |
| Non-enamine Derivative | Staphylococcus aureus | No growth stimulation |
Anticancer Activity
The anticancer potential of 1H-Pyrido[4,3-C][1,2]thiazine has been explored in various studies. A patent document indicated that certain derivatives inhibit tumor growth in mouse models when administered at specific dosages (5 mg to 200 mg per kg body weight) . Moreover, a synthesis study highlighted that newly synthesized pyrido derivatives showed promising activity against renal and lung cancer cell lines .
Case Study: Anticancer Efficacy
A significant study focused on the synthesis of novel pyrido derivatives and their evaluation against human cancer cell lines (e.g., MCF-7 for breast cancer). The results demonstrated that specific compounds exhibited cytotoxicity within the tested concentration range .
Table 2: Anticancer Activity of Pyrido Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | K-562 | 20 |
Anti-inflammatory Activity
In addition to antibacterial and anticancer properties, some studies have reported anti-inflammatory effects associated with pyrido-1,2-thiazines. These compounds have shown potential in reducing inflammation markers in vitro. The mechanisms underlying these effects are still being investigated but may involve modulation of inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
